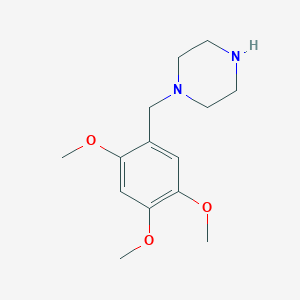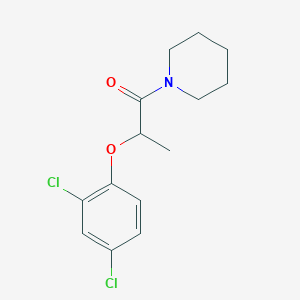![molecular formula C13H17N3O3 B186020 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one CAS No. 6212-10-8](/img/structure/B186020.png)
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one, also known as 4-NPP, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and is used as a precursor in the synthesis of various other compounds.
Mechanism Of Action
The mechanism of action of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a serotonin and dopamine transporter inhibitor. It is also believed to have an affinity for the histamine H1 receptor and the α1-adrenergic receptor. The compound has been shown to have anxiolytic and antidepressant effects in animal studies.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one are not fully understood, but it has been shown to have anxiolytic and antidepressant effects in animal studies. The compound has also been shown to have antihistamine and antipsychotic effects. It has been reported to decrease the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Advantages And Limitations For Lab Experiments
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is a useful compound for laboratory experiments due to its ability to act as a precursor in the synthesis of various other compounds. It is relatively easy to synthesize and can be obtained in high purity through recrystallization. However, the compound is toxic and should be handled with care. It should only be used in a well-ventilated area and appropriate personal protective equipment should be worn.
Future Directions
There are several future directions for the use of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one in scientific research. One direction is the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of the compound's effects on neurotransmitter systems in the brain. The compound's potential as an anxiolytic and antidepressant agent should also be further explored. Additionally, the compound's toxicity should be further investigated to ensure safe handling in laboratory settings.
Conclusion:
In conclusion, 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is a useful compound for scientific research due to its ability to act as a precursor in the synthesis of various other compounds. It has been shown to have anxiolytic and antidepressant effects in animal studies and has potential for the development of new drugs for the treatment of various diseases. However, the compound is toxic and should be handled with care. Further research is needed to fully understand the compound's mechanism of action and potential future applications.
Synthesis Methods
The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one can be achieved through several methods, but the most commonly used method is the reaction of 4-nitroaniline with 1-benzylpiperazine in the presence of acetic anhydride and acetic acid. The resulting intermediate is then reacted with propionyl chloride to yield 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one. The purity of the compound can be increased through recrystallization using solvents such as ethanol or acetone.
Scientific Research Applications
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is widely used in scientific research as a precursor in the synthesis of various other compounds such as antidepressants, antipsychotics, and antihistamines. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound is used in the pharmaceutical industry as a starting material for the synthesis of various active pharmaceutical ingredients.
properties
CAS RN |
6212-10-8 |
|---|---|
Product Name |
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one |
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H17N3O3/c1-2-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 |
InChI Key |
BFJUQMBGFYEDMF-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




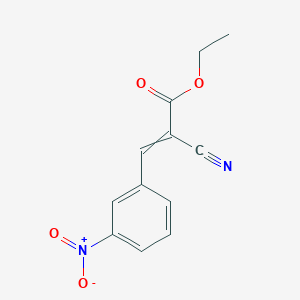

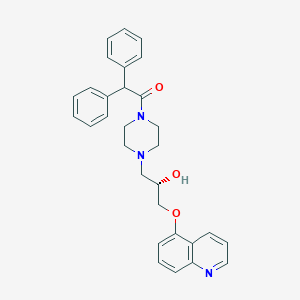
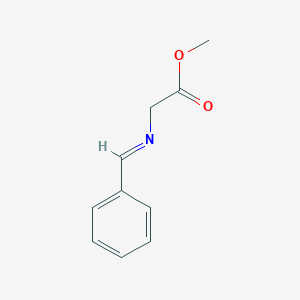


![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)

